8-(2-Dimethylamino-ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of organic molecules. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the isobutyl and methyl groups through alkylation reactions. The dimethylaminoethyl group is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the dimethylaminoethyl group, resulting in different chemical properties and biological activities.
8-((2-(ethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with an ethylamino group instead of dimethylamino, leading to variations in reactivity and applications.
Uniqueness
The presence of the dimethylaminoethyl group in 8-((2-(dimethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C14H24N6O2 |
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Molecular Weight |
308.38 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C14H24N6O2/c1-9(2)8-20-10-11(19(5)14(22)17-12(10)21)16-13(20)15-6-7-18(3)4/h9H,6-8H2,1-5H3,(H,15,16)(H,17,21,22) |
InChI Key |
KSFOLWYVRPFYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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